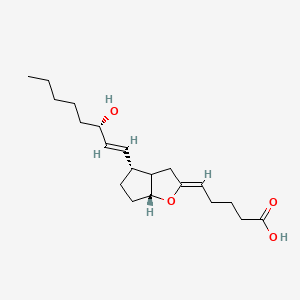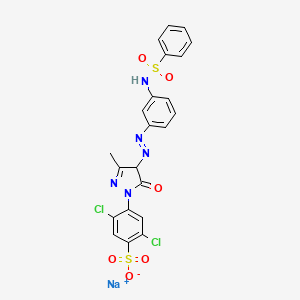![molecular formula C7H11NO6 B14409048 [(1-Carboxypropyl)amino]propanedioic acid CAS No. 81877-41-0](/img/structure/B14409048.png)
[(1-Carboxypropyl)amino]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Carboxypropyl)amino]propanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is favored due to its efficiency and cost-effectiveness. The hydrolysis reaction is carried out under acidic or basic conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-Carboxypropyl)amino]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and substituted derivatives.
Scientific Research Applications
[(1-Carboxypropyl)amino]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1-Carboxypropyl)amino]propanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor in enzymatic reactions, particularly those involving carboxylases and dehydrogenases . This inhibition affects metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula C3H4O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: A dicarboxylic acid with the formula C4H4O4.
Uniqueness
[(1-Carboxypropyl)amino]propanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a competitive inhibitor in enzymatic reactions sets it apart from other similar compounds .
Properties
CAS No. |
81877-41-0 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(1-carboxypropylamino)propanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-3(5(9)10)8-4(6(11)12)7(13)14/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
DLRGSVZOFAYSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


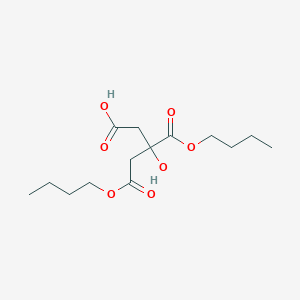
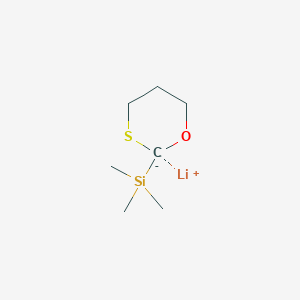
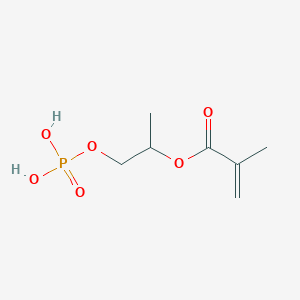
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
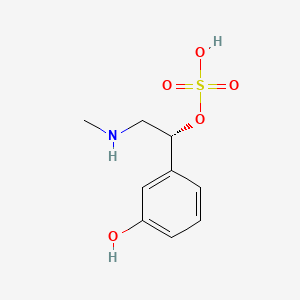
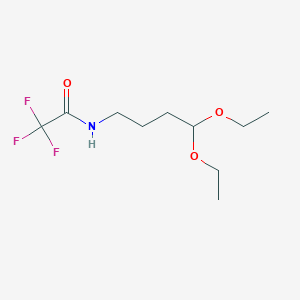
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
